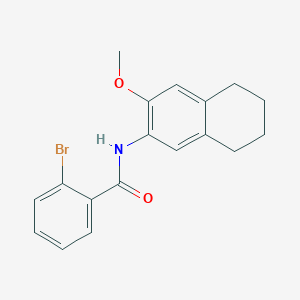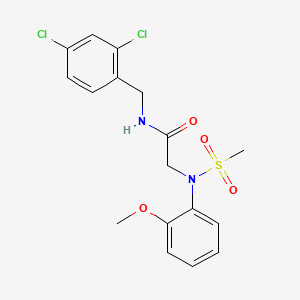
2-bromo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
Descripción general
Descripción
2-bromo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide is an organic compound that features a bromine atom, a methoxy group, and a tetrahydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide typically involves the following steps:
Methoxylation: The addition of a methoxy group to the naphthalene ring.
Amidation: The formation of the amide bond between the benzamide and the tetrahydronaphthalene moiety.
The reaction conditions often involve the use of bromine or bromine-containing reagents, methanol or other methoxylating agents, and amide-forming reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-bromo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of brominated and methoxylated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can affect the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide: A compound with similar structural features but different functional groups.
5,6,7,8-tetrahydronaphthalen-2-yl 2,6-difluoroheptatrienoic acid derivatives: Compounds with similar naphthalene moieties but different substituents.
Uniqueness
2-bromo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide is unique due to the presence of both a bromine atom and a methoxy group, which can impart specific chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-bromo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-22-17-11-13-7-3-2-6-12(13)10-16(17)20-18(21)14-8-4-5-9-15(14)19/h4-5,8-11H,2-3,6-7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPPZIFUQRZTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide](/img/structure/B3480308.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B3480318.png)
![N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B3480323.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide](/img/structure/B3480328.png)
![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide](/img/structure/B3480334.png)
![N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3480341.png)
![[2-[(2-chlorophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3480354.png)
![N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3480356.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B3480360.png)
![N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3480364.png)

![3-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-3-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3480373.png)
![methyl 4-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3480375.png)
